molecular formula C18H11BrClNO2 B1274835 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid CAS No. 38935-52-3

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B1274835
CAS No.: 38935-52-3
M. Wt: 388.6 g/mol
InChI Key: APLDOGUHCNVFLZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound It is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Core: This can be achieved through a condensation reaction between appropriate precursors, such as 4-bromoacetophenone and 4-chlorobenzaldehyde, in the presence of a base like sodium hydroxide.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity. The carboxylic acid group may also play a role in its activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-phenylpyridine-4-carboxylic acid
  • 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid
  • 2-Phenyl-6-(4-chlorophenyl)pyridine-4-carboxylic acid

Uniqueness

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid is unique due to the simultaneous presence of both bromine and chlorine substituents, which can significantly affect its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLDOGUHCNVFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391968
Record name 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38935-52-3
Record name 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Reactant of Route 2
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Reactant of Route 3
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Reactant of Route 4
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Reactant of Route 5
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid

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